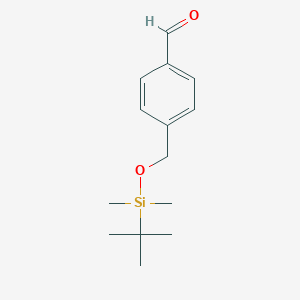

4-(tert-Butyldimethylsiloxymethyl)benzaldehyde

Übersicht

Beschreibung

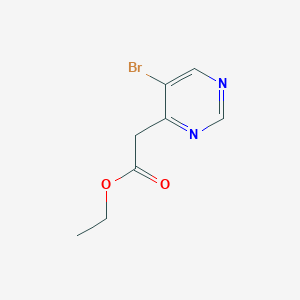

4-(tert-Butyldimethylsiloxymethyl)benzaldehyde is a chemical compound with the molecular formula C14H22O2Si and a molecular weight of 250.41 g/mol. It is an important intermediate for the synthesis of various compounds .

Molecular Structure Analysis

The linear formula of 4-(tert-Butyldimethylsiloxymethyl)benzaldehyde is (CH3)3CSi(CH3)2OC6H4CHO . The SMILES string representation is [H]C(=O)c1ccc(OSi©C©©C)cc1 .Physical And Chemical Properties Analysis

4-(tert-Butyldimethylsiloxymethyl)benzaldehyde has a refractive index of n20/D 1.5110 (lit.), a boiling point of 224-226 °C (lit.), and a density of 0.957 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

Synthetic Methods and Optimization : The synthesis of related compounds, such as 4-tert-butyl-benzaldehyde, involves oxidation processes with specific reagents like Mn2O3 and MnO2. The optimization of these reactions can lead to high yields, showcasing the importance of selecting appropriate synthetic routes and conditions for related chemicals (Zhang Yu-mina, 2010). Similarly, the synthesis of polydentate chiral amino alcohol from related compounds demonstrates the application in creating complex molecules with potential in asymmetric catalysis and synthesis of chiral compounds (Y. Jun, 2011).

Catalytic Properties and Applications : Studies on sulfonamide-substituted iron phthalocyanine and the selective liquid-phase oxidation of benzyl alcohol to benzaldehyde show the utility of related chemical structures in catalysis, particularly in the oxidation of olefins and alcohols. These applications highlight the role of such compounds in designing efficient catalysts for organic synthesis reactions (Umit Işci et al., 2014); (M. J. Ndolomingo & R. Meijboom, 2017).

Advanced Material and Chemical Research

Photocatalysis and Material Science : Research into graphitic carbon nitride as a metal-free photocatalyst for selective synthesis of benzaldehyde from benzyl alcohol underlines the potential of compounds with similar functional groups in enhancing photocatalytic efficiency for green chemistry applications (M. J. Lima et al., 2017).

Bioengineering and Flavor Industry Applications : The use of Pichia pastoris in a two-phase partitioning bioreactor for the bioproduction of benzaldehyde, an important flavor compound, illustrates the integration of biotechnological methods with chemical synthesis for the production of high-value chemicals. This research may suggest potential pathways for utilizing 4-(tert-Butyldimethylsiloxymethyl)benzaldehyde in similar biotechnological applications (Tom K. J. Craig & Andrew J. Daugulis, 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[[tert-butyl(dimethyl)silyl]oxymethyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-10H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTMKNOUAVFJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446523 | |

| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((Tert-butyldimethylsilyl)oxy)methyl)benzaldehyde | |

CAS RN |

160744-60-5 | |

| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)

![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)